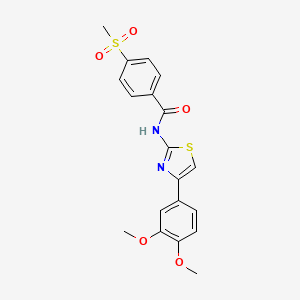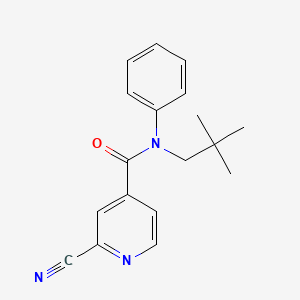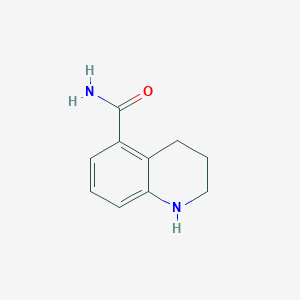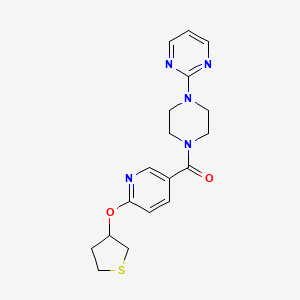
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied in the field of neuroscience. It has been found to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system. This compound binds to the α7nAChR and activates it, resulting in the release of neurotransmitters such as acetylcholine and glutamate. This activation leads to an increase in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to improve cognitive function and memory by enhancing synaptic plasticity. This compound has also been found to reduce inflammation and oxidative stress, which are associated with various neurological disorders. Additionally, this compound has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound is a selective agonist of the α7nAChR, which may limit its application in studies that involve other neurotransmitter systems. Additionally, the effects of this compound may vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for the study of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. One direction is the development of more potent and selective agonists of the α7nAChR. Another direction is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the effects of this compound on other neurotransmitter systems and its long-term effects need to be further studied. The development of this compound as a therapeutic agent for neurological disorders also requires extensive preclinical and clinical trials to establish its safety and efficacy.
Conclusion:
This compound is a synthetic compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of the α7nAChR, which leads to an increase in synaptic plasticity and improvement in cognitive function and memory. This compound has various biochemical and physiological effects, including reducing inflammation and oxidative stress and having a neuroprotective effect. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including the development of more potent and selective agonists of the α7nAChR and investigating its potential therapeutic applications in other neurological disorders.
Synthesis Methods
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of thiazole, which is a heterocyclic compound, and benzamide, which is a carboxamide derivative. The reaction between these two compounds results in the formation of this compound. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been found to have a positive effect on cognitive function and memory. This compound has also been found to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. It has been found to improve cognitive function and reduce the symptoms of these disorders.
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-9-6-13(10-17(16)26-2)15-11-27-19(20-15)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYCZNLKZFAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2458339.png)

![1-(7-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2458343.png)

![1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2458346.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2458348.png)
![3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2458352.png)
![N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2458353.png)




